Fencamine-d3
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Overview
Description
Fencamine-d3 is a deuterium-labeled compound with the molecular formula C20D3H25N6O2 and a molecular weight of 387.494. It is a stable isotope-labeled analog of Fencamine, which is used in various scientific research applications, particularly in the study of dopamine receptors .
Preparation Methods
The synthesis of Fencamine-d3 involves the incorporation of deuterium atoms into the Fencamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques such as hydrogenation, deuterium exchange, and catalytic reactions .
Chemical Reactions Analysis
Fencamine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Fencamine-d3 is primarily used in scientific research to study the dopamine D3 receptor. It serves as a ligand in receptor binding studies and helps in understanding the pharmacological properties of dopamine receptors. Additionally, it is used in the development of new therapeutic agents for conditions such as schizophrenia, drug abuse, depression, restless leg syndrome, and Parkinson’s disease .
Mechanism of Action
The mechanism of action of Fencamine-d3 involves its interaction with the dopamine D3 receptor. Upon binding to the receptor, it modulates the receptor’s activity, influencing various physiological processes. The molecular targets include the dopamine D3 receptor, and the pathways involved are related to dopamine signaling, which affects neurotransmission, behavior, and mood .
Comparison with Similar Compounds
Fencamine-d3 is unique due to its deuterium labeling, which provides advantages in stability and metabolic studies. Similar compounds include:
Fencamine: The non-deuterated analog of this compound.
Dopamine: The natural ligand for dopamine receptors.
Eticlopride: A potent D2/D3 receptor antagonist used in receptor binding studies
This compound’s uniqueness lies in its use as a stable isotope-labeled compound, which allows for more precise and accurate studies in pharmacology and biochemistry.
Properties
Molecular Formula |
C20H28N6O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-[2-[1-phenylpropan-2-yl(trideuteriomethyl)amino]ethylamino]purine-2,6-dione |
InChI |
InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)/i2D3 |
InChI Key |
PDTADBTVZXKSJM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)C(C)CC3=CC=CC=C3 |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.